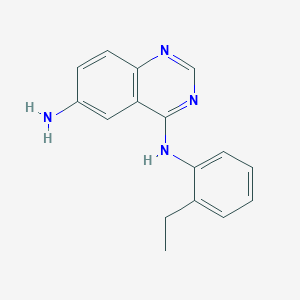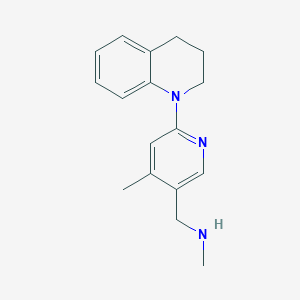
6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with quinoline structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(quinolin-1(2H)-yl)ethanone: Lacks the hydroxyl and dimethyl groups.
6-Hydroxy-2,2-dimethylquinoline: Lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(6-hydroxyquinolin-1(2H)-yl)ethanone: Lacks the dimethyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group on the quinoline ring makes 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
828938-86-9 |
|---|---|
Formule moléculaire |
C13H12F3NO2 |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H12F3NO2/c1-12(2)6-5-8-7-9(18)3-4-10(8)17(12)11(19)13(14,15)16/h3-7,18H,1-2H3 |
Clé InChI |
OFLYJQSGQSTRSH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


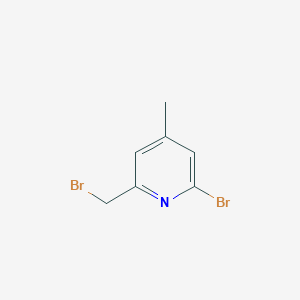
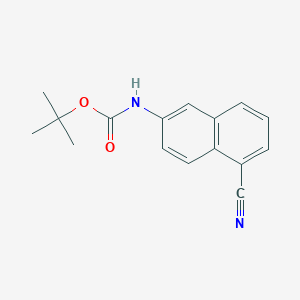

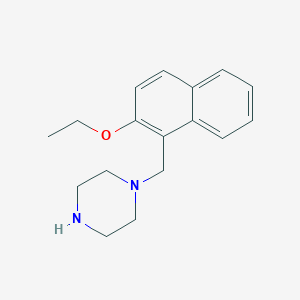
![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)





![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
